molecular formula C15H16N2 B1311403 (9-Ethylcarbazol-3-yl)methanamine CAS No. 322724-26-5

(9-Ethylcarbazol-3-yl)methanamine

Cat. No. B1311403
M. Wt: 224.3 g/mol
InChI Key: ZBQDOOFHOCKVEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing both carbazole and 1,3,4-thiadiazole moieties has been described. 9-Ethyl-9H-carbazol-3-carbaldehyde reacted with 4-arylthiosemicarbazides, with acetic acid as a catalyst, to give 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides, which were further treated with manganese .


Molecular Structure Analysis

The molecular structure of “(9-Ethylcarbazol-3-yl)methanamine” can be represented by the IUPAC Standard InChI: InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 .


Chemical Reactions Analysis

3-Amino-9-ethylcarbazole (AEC) is commonly used as a chromogenic substrate in immunohistochemistry, specifically for visualizing sections stained with HRP-conjugated secondary antibodies .


Physical And Chemical Properties Analysis

The molecular weight of “(9-Ethylcarbazol-3-yl)methanamine” is 210.2744 . The IUPAC Standard InChI is InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 .

Scientific Research Applications

Anticancer Potential

The genotoxic and epigenotoxic effects of carbazole compounds, including PK9320 and PK9323 which are analogues of (9-Ethylcarbazol-3-yl)methanamine, have been explored on MCF-7 breast cancer cells. These compounds have demonstrated the ability to restore p53 signaling in cancer cells with a Y220C p53 mutation by acting as molecular chaperones. Their potential as anticancer agents is highlighted by their differential effects on DNA damage induction and DNA methylation patterns, suggesting their utility in cancer treatment and as chemical probes for research purposes (Luparello et al., 2021).

Antimicrobial Activity

Carbazole derivatives have also been synthesized and evaluated for antimicrobial properties. Certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, related to (9-Ethylcarbazol-3-yl)methanamine, have shown variable degrees of antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).

Polymer Synthesis

The reaction of 9-(2-chloroethyl)carbazole with diethanolamine has led to the synthesis of bifunctional oligoetherols with a carbazole ring. These oligoetherols are used in the synthesis of linear polyurethanes, demonstrating the application of carbazole derivatives in polymer science for creating materials with specific properties (Lubczak, 2010).

Fluorescence Sensing

A carbazole derivative designed for chromium(III) detection has shown strong fluorescence quenching upon interaction with Cr3+, highlighting its potential as a fluorescent probe for metal ion detection. This derivative forms a complex with Cr3+ and exhibits sensitivity and selectivity, making it a promising tool for environmental monitoring and analytical chemistry applications (Zhang et al., 2013).

Monosaccharide Derivatization

3-Amino-9-ethylcarbazole has been employed for the derivatization of monosaccharides, facilitating their analysis via high-performance liquid chromatography with ultraviolet detection. This method has shown high sensitivity and specificity for monosaccharide composition determination in various samples, including polysaccharides from Spirulina platensis, indicating its application in biochemical and analytical studies (Zhang, Huang, & Wang, 2007).

Safety And Hazards

The compound is labeled as acutely toxic and a health hazard . The hazard statements include H350, which indicates that it may cause cancer .

properties

IUPAC Name

(9-ethylcarbazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQDOOFHOCKVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449281
Record name (9-ethylcarbazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-Ethylcarbazol-3-yl)methanamine

CAS RN

322724-26-5
Record name (9-ethylcarbazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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